6-(3,4-Dimethylphenoxy)hexan-2-one
Description
6-(3,4-Dimethylphenoxy)hexan-2-one is a ketone derivative featuring a hexan-2-one backbone substituted with a 3,4-dimethylphenoxy group at the sixth carbon. This structural motif combines the lipophilic nature of the alkyl chain with the aromatic and electron-donating properties of the dimethylphenoxy moiety. The compound’s ketone group and aryl ether linkage make it relevant for studying physicochemical properties such as solubility, reactivity, and partitioning behavior, as evidenced by studies on similar ketones like hexan-2-one and octan-2-one .
Properties
IUPAC Name |
6-(3,4-dimethylphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-7-8-14(10-12(11)2)16-9-5-4-6-13(3)15/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTWWYYHDQCIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position Variations
- 6-(2,4-Dimethylphenoxy)hexan-2-one: This positional isomer differs in the placement of methyl groups on the phenoxy ring (2,4- vs. 3,4-dimethyl). Such variations influence electronic effects (e.g., steric hindrance, resonance stabilization) and may alter reactivity or binding interactions.
- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione: A structurally distinct analog from a patent () combines a piperidine ring and pyrimidine-dione core. While the phenoxy substituent (2,3-dimethyl) is similar, the inclusion of heterocycles and polar functional groups suggests divergent applications, such as anti-mycobacterial activity .
Core Structure Modifications
- Hexan-2-one and Octan-2-one : These simpler ketones lack the aryl ether substituent but provide insights into the impact of chain length on properties. Hexan-2-one has an estimated EACN (Equivalent Alkane Carbon Number) of –3.5, comparable to octan-2-one (–3.4), indicating that chain elongation minimally affects polarity in this series .
- Triaziflam: A pesticide with a triazine core and 3,5-dimethylphenoxy group (). Despite differing core structures, the dimethylphenoxy moiety highlights the role of aryl substituents in agrochemical activity .
Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1:
Key Observations :
- EACN values for hexan-2-one and octan-2-one suggest that chain length minimally impacts polarity, emphasizing the dominant role of the ketone group in partitioning behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
